Chatancin
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Overview
Description
Chatancin is a natural product found in Sarcophyton with data available.
Scientific Research Applications
1. Therapeutic Potential
Chatancin, isolated from soft coral, has been identified as an antagonist of the platelet activating factor. This suggests its potential therapeutic use, especially due to its structurally unique diterpene composition. Researchers have successfully achieved the total synthesis of both natural and unnatural forms of chatancin, highlighting its importance in pharmaceutical research (Aigner et al., 1998).
2. Structural Analysis and Synthesis
The structural determination of chatancin was accomplished through chemical and physical evidence, including X-ray crystallographic analysis. This structural understanding has paved the way for synthetic approaches to this compound, revealing its complex molecular structure and potential biological activities (Sugano et al., 1990).
3. Biomimetic and Asymmetric Synthesis
Innovative synthetic strategies, such as a pyranophane transannular Diels-Alder approach, have been employed for the asymmetric total synthesis of chatancin. These methods not only replicate the compound but also provide insights into its potential biosynthetic pathways, linking it biogenetically to other diterpenes like cembranoids (Soucy et al., 2003).
4. Enantioselective Synthesis
The development of an enantioselective total synthesis of chatancin demonstrates the advancements in synthetic chemistry. This approach allows for the creation of this marine natural product in a high-yielding, efficient manner, with minimal need for protective-group manipulations (Zhao & Maimone, 2015).
5. Computational Studies on Biosynthesis
Computational studies have been conducted to explore the mechanistic pathways for the formation of chatancin. These studies involve analyzing potential cycloadditions, contributing to a deeper understanding of chatancin's biosynthesis at the molecular level (Hare et al., 2017).
properties
Product Name |
Chatancin |
---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl (1R,3S,6R,7R,10S,11R,12R)-11-hydroxy-3,7-dimethyl-10-propan-2-yl-15-oxatetracyclo[9.3.1.01,6.07,12]pentadec-13-ene-13-carboxylate |
InChI |
InChI=1S/C21H32O4/c1-12(2)15-8-9-19(4)16-7-6-13(3)10-20(16)11-14(18(22)24-5)17(19)21(15,23)25-20/h11-13,15-17,23H,6-10H2,1-5H3/t13-,15-,16+,17-,19+,20+,21+/m0/s1 |
InChI Key |
CWSSNRJGRZWATA-DIGXBJOVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3(CC[C@H]([C@@]4([C@H]3C(=C[C@@]2(C1)O4)C(=O)OC)O)C(C)C)C |
Canonical SMILES |
CC1CCC2C3(CCC(C4(C3C(=CC2(C1)O4)C(=O)OC)O)C(C)C)C |
synonyms |
chatancin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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